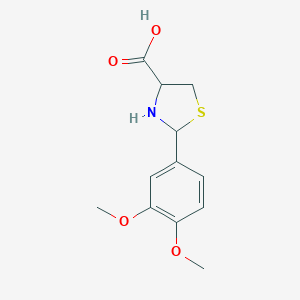

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

The exact mass of the compound 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYKDOVBUSRSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316424 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-92-3 | |

| Record name | 72678-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72678-92-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Dynamics and Pharmacological Potential of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Executive Summary

The compound 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 72678-92-3) represents a critical scaffold in medicinal chemistry, bridging the structural gap between simple amino acids and complex heterocyclic pharmacophores. Synthesized via the condensation of L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde), this molecule is primarily investigated for its antioxidant capacity , chemoprotective potential , and as a prodrug delivery system for cysteine.

This guide provides a rigorous analysis of its chemical architecture, a validated synthesis protocol, and a balanced evaluation of its biological profile, including recent data on potential reproductive toxicity which researchers must heed during lead optimization.

Chemical Architecture and Stereochemistry

Core Scaffold Analysis

The molecule consists of a saturated 5-membered thiazolidine ring containing sulfur (S1) and nitrogen (N3) heteroatoms.

-

Position 2 (C2): Substituted with a 3,4-dimethoxyphenyl group.[1][2][3][4] The electron-donating methoxy groups (

) at meta and para positions increase the electron density of the aromatic ring, potentially enhancing radical scavenging activities compared to unsubstituted analogs. -

Position 4 (C4): Carries the carboxylic acid moiety (

), inherited from the L-cysteine precursor.

Stereochemical Dynamics

The synthesis creates a second chiral center at C2, in addition to the preserved chiral center at C4.

-

C4 Chirality: Derived from L-cysteine, the C4 position retains the (R)-configuration .

-

C2 Chirality: The closure of the ring generates a new stereocenter. While diastereomers (cis and trans) are theoretically possible, thermodynamic control typically favors the isomer where the bulky aryl group at C2 is trans to the carboxylic acid at C4 to minimize steric strain. However, in solution, epimerization at C2 can occur via ring-opening/ring-closing equilibrium.

Physicochemical Profile

The following data aggregates predicted and experimentally observed properties essential for formulation and ADME prediction.

| Property | Value | Context |

| Molecular Formula | - | |

| Molecular Weight | 269.32 g/mol | Fragment-based drug discovery compliant |

| Melting Point | 179–180 °C | Indicates stable crystalline lattice |

| Predicted LogP | ~1.96 | Good membrane permeability (Lipinski compliant) |

| Density | ~1.29 g/cm³ | - |

| pKa (Acid) | ~1.96 | Carboxylic acid proton |

| Solubility | DMSO, Ethanol (Hot) | Poor solubility in cold water |

Validated Synthesis Protocol

This protocol describes the condensation reaction under thermodynamic control to maximize yield and purity.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Imine Formation: Nucleophilic attack of the cysteine amine on the aldehyde carbonyl.

-

Cyclization: Intramolecular nucleophilic attack of the thiol group onto the imine carbon (5-endo-trig), closing the thiazolidine ring.

Experimental Workflow

Reagents:

-

L-Cysteine Hydrochloride (1.0 eq)

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

-

Sodium Acetate (NaOAc) (0.8 eq, buffering agent)

-

Solvent: Ethanol:Water (1:1 v/v)

Step-by-Step Procedure:

-

Preparation: Dissolve L-cysteine HCl (e.g., 10 mmol) in distilled water (15 mL).

-

Buffering: Add sodium acetate (8 mmol) to the cysteine solution. Note: This neutralizes the HCl salt, liberating the free amine for nucleophilic attack.

-

Addition: Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol (15 mL) and add dropwise to the aqueous cysteine solution with vigorous stirring.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 12–24 hours. Optimization Note: Mild heating (40-50 °C) can accelerate the reaction but may increase side products.

-

Precipitation: The product often precipitates spontaneously. If not, cool the reaction vessel in an ice bath for 2 hours.

-

Isolation: Filter the solid precipitate under vacuum.

-

Purification: Wash the cake with cold water followed by cold ether to remove unreacted aldehyde. Recrystallize from hot ethanol if higher purity is required.

Mechanistic Visualization

Figure 1: Reaction pathway for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via condensation.[1][2][4][5][6]

Biological Applications and Toxicity[1][8]

Antioxidant Activity

The 3,4-dimethoxy substitution pattern is critical here. Thiazolidine-4-carboxylic acid derivatives act as antioxidants through two primary mechanisms:

-

Direct Scavenging: The secondary amine (NH) and the sulfur atom can participate in redox cycling.

-

Prodrug Activity: In vivo, the ring can open (hydrolysis) to release L-cysteine, a precursor to Glutathione (GSH) , the cell's master antioxidant. The methoxy groups on the phenyl ring stabilize the radical intermediates, making this derivative a more potent scavenger (DPPH assay) than its unsubstituted phenyl analogs [1].

Toxicity Alert: Reproductive Safety

While often cited for hepatoprotection, recent ultrastructural studies on similar analogs (e.g., 4-hydroxy-3-methoxy derivatives) in zebrafish models have indicated potential reproductive toxicity .

-

Observation: Exposure led to mitochondrial degeneration in Sertoli and Leydig cells and developmental delays in spermatogenic cells [2].

-

Implication: Researchers designing drugs with this scaffold must include early-stage reproductive toxicology screening, as the thiazolidine ring opening may release reactive aldehyde intermediates in specific tissue microenvironments.

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the 3,4-dimethoxy derivative.

References

-

Synthesis and Antioxidant Evaluation: Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Source: Pakistan Journal of Pharmaceutical Sciences (2013).[7] URL:[Link]

-

Toxicity Profile: Title: Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular tissue. Source: Iranian Journal of Fisheries Sciences (2024).[1][8][9] URL:[Link]

-

Chemical Properties & Identifiers: Title: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Compound Summary. Source: PubChem (NIH). URL:[Link]

-

General Thiazolidine Synthesis: Title: The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids.[2][4][5][6][10] Source: Journal of the American Chemical Society (1957). URL:[Link]

Sources

- 1. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | CAS 72678-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID | 72678-92-3 [chemicalbook.com]

- 5. pjps.pk [pjps.pk]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

Physicochemical Profiling & Technical Guide: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

[1]

Compound Identity & Significance

This compound belongs to the class of thiazolidine-4-carboxylic acids (often referred to as thiaprolines). Structurally, it is an analog of the amino acid proline where the pyrrolidine ring is replaced by a thiazolidine ring, and the C2 position is substituted with a veratryl (3,4-dimethoxyphenyl) group.

-

IUPAC Name: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid[1]

-

CAS Number: 72678-92-3[1]

-

Molecular Formula: C₁₂H₁₅NO₄S[1]

-

Molecular Weight: 269.32 g/mol [1]

-

Core Scaffold: Thiazolidine ring (Saturated 5-membered ring with N and S at 1,3 positions).

Scientific Relevance: Unlike simple thiaproline, the addition of the bulky, electron-rich 3,4-dimethoxyphenyl group at the C2 position significantly alters the lipophilicity and stability of the ring. These derivatives are investigated primarily as "masked" forms of L-cysteine . Upon hydrolysis in vivo, they release L-cysteine, which supports glutathione biosynthesis, providing antioxidant and hepatoprotective effects without the rapid oxidation issues associated with free cysteine.

Synthesis Protocol & Stereochemistry

The synthesis follows a classic condensation reaction between L-Cysteine and 3,4-Dimethoxybenzaldehyde (Veratraldehyde) . This reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization.

Experimental Methodology

-

Reagents: L-Cysteine hydrochloride (1.0 eq), 3,4-Dimethoxybenzaldehyde (1.0 eq), Sodium Acetate (1.2 eq), Ethanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve L-Cysteine HCl in water; neutralize with Sodium Acetate to release the free amine.

-

Add the solution of 3,4-Dimethoxybenzaldehyde in ethanol slowly to the cysteine solution.

-

Stir at room temperature (20–25°C) for 6–12 hours. The product typically precipitates as a white or off-white solid.

-

Purification: Filter the precipitate, wash with cold ethanol and diethyl ether to remove unreacted aldehyde. Recrystallize from hot ethanol/water if necessary.

-

Stereochemical Complexity

The reaction creates a new chiral center at C2 . Since the starting material (L-Cysteine) has a fixed (4R) configuration, the product is formed as a mixture of diastereomers:

-

(2R, 4R)-isomer: cis-configuration (Substituents on the same side).

-

(2S, 4R)-isomer: trans-configuration (Substituents on opposite sides).

Note: The ratio of epimers depends on the solvent and thermodynamic control. In polar protic solvents, the reaction is reversible, often favoring the thermodynamically more stable isomer (typically the one with the bulky aryl group pseudo-equatorial).

Synthesis Pathway Diagram

Caption: Condensation pathway of L-Cysteine and Veratraldehyde yielding the thiazolidine scaffold.

Physicochemical Properties Profile

The introduction of the dimethoxyphenyl group modifies the properties significantly compared to the parent thiaproline.

| Property | Value / Description | Technical Insight |

| Physical State | White to off-white crystalline powder | High crystallinity due to zwitterionic nature. |

| Melting Point | 140 – 160°C (Dec) | Varies by isomer ratio. Decomposes upon melting (decarboxylation). |

| Solubility | Soluble: DMSO, DMF, Dilute BaseSparingly: Ethanol, MethanolInsoluble: Water (Neutral pH), Ether | The zwitterionic character reduces solubility in non-polar solvents; the aryl group reduces water solubility compared to unsubstituted thiaproline. |

| LogP (Calc) | ~ -0.9 to 0.5 | More lipophilic than cysteine (LogP -2.5) but still amphiphilic. |

| pKa (Acid) | ~ 2.5 – 3.0 | Carboxylic acid proton. |

| pKa (Base) | ~ 6.0 – 6.5 | Thiazolidine nitrogen. Lower basicity than proline due to the sulfur atom's inductive effect. |

| Stability | Hydrolytically unstable at low pH | Ring opening occurs in acidic media (reverting to aldehyde + cysteine). Susceptible to S-oxidation to sulfoxide. |

Analytical Characterization

Validating the structure requires confirming the thiazolidine ring formation and the integrity of the dimethoxy group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 3.70 – 3.80 ppm (s, 6H): Two methoxy groups (-OCH₃). Distinctive singlet.

-

δ 3.90 – 4.20 ppm (m, 2H): C4-H and one C5-H proton.

-

δ 5.50 – 5.90 ppm (s/d, 1H): C2-H . This is the diagnostic peak. A shift downfield confirms ring closure. The presence of two signals here indicates a mixture of diastereomers.

-

δ 6.80 – 7.10 ppm (m, 3H): Aromatic protons (Veratryl group).

-

-

¹³C NMR:

Infrared Spectroscopy (FT-IR)

-

3400 – 3200 cm⁻¹: N-H stretching (broad).

-

2500 – 3000 cm⁻¹: O-H stretching (Carboxylic acid, broad).

-

1700 – 1740 cm⁻¹: C=O stretching (strong, Carbonyl).

-

1100 – 1250 cm⁻¹: C-O-C stretching (Methoxy ethers).

Characterization Workflow

Caption: Standard analytical workflow for structural validation of thiazolidine derivatives.

Biological & Stability Profile

Prodrug Mechanism

This compound acts as a prodrug . The thiazolidine ring is a reversible protection group for cysteine.

-

Mechanism: In physiological conditions (pH 7.4), the ring is relatively stable. However, enzymatic action or shifts in equilibrium can open the ring, releasing L-Cysteine and 3,4-Dimethoxybenzaldehyde .

-

Advantage: Free cysteine oxidizes rapidly to cystine (insoluble) in the bloodstream. The thiazolidine form protects the thiol (-SH) group, allowing intracellular delivery where it can support Glutathione (GSH) synthesis.

Antioxidant Activity[2][7]

-

Direct: The thiazolidine ring itself can scavenge free radicals.

-

Indirect: By increasing intracellular cysteine pools, it boosts GSH levels, the cell's master antioxidant.

-

Toxicity: The released aldehyde (veratraldehyde) is generally considered low-toxicity and is metabolized to vanillic acid derivatives.

Stability Considerations

-

Oxidation: The sulfur atom is prone to oxidation to the sulfoxide (S=O) if exposed to peroxides or strong air oxidation over time.

-

Hydrolysis: Avoid strong acids during formulation, as this reverses the synthesis reaction.

References

-

Synthesis & Properties of Thiazolidine-4-carboxylic Acids

-

Biological Activity of Thiazolidine Derivatives

- Iranian Journal of Fisheries Sciences. "Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid."

-

NMR Characterization of Thiazolidines

- Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)

-

Prodrug Mechanisms

- Semantic Scholar. "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine."

-

Computed Properties (PubChem)

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 327596, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid."

Sources

- 1. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. L(-)-Thiazolidine-4-carboxylic acid | 34592-47-7 [chemicalbook.com]

- 5. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Thiazolidine-4-Carboxylic Acid Core: A Scaffolding Marvel in Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Landscape of Thiazolidine-4-Carboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, the journey of a molecule from its initial synthesis to a potential therapeutic agent is one of profound scientific inquiry. This guide delves into the core of one such remarkable scaffold: thiazolidine-4-carboxylic acid. We will explore its historical roots, the evolution of its synthesis, and the expansive landscape of its biological activities, providing both a historical narrative and practical, in-depth technical insights.

A Molecule Born from Curiosity: The Historical Trajectory

The story of thiazolidine-4-carboxylic acid begins in the 1930s, a period of burgeoning interest in the chemistry of amino acids and their reactions. One of the earliest systematic investigations into the interaction of thiol acids with aldehydes was conducted by M.P. Schubert in 1936 [1][2][3][4]. His work laid the foundational chemical principles for the formation of these cyclic compounds. Shortly after, in 1937, Ratner and Clarke further elucidated the reaction between formaldehyde and cysteine, a key reaction that produces the parent thiazolidine-4-carboxylic acid ring[1][2]. These early studies were driven by a fundamental curiosity about the chemical reactivity of biological molecules.

The mid-20th century saw continued, albeit sporadic, interest in these compounds. However, it was in the 1980s that a significant milestone was reached with the development of the thiazolidinedione class of insulin sensitizers[5][6]. This marked a pivotal shift from fundamental chemical exploration to targeted therapeutic application, particularly in the realm of metabolic diseases. The subsequent discovery in the 1990s that these compounds act as high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ) provided a clear mechanistic understanding of their antidiabetic effects and solidified their place in medicinal chemistry[5][6]. The introduction of troglitazone in 1996, followed by rosiglitazone and pioglitazone, ushered in a new era of oral antidiabetic therapy, although the journey was not without its challenges, as evidenced by the later withdrawal of troglitazone due to hepatotoxicity[7][8].

This history underscores a recurring theme in drug discovery: the journey from a simple chemical reaction to a life-changing therapeutic is often long, winding, and built upon the foundational work of many scientists over several decades.

The Art of the Synthesis: From Conventional to Green Chemistry

The fundamental synthesis of the thiazolidine-4-carboxylic acid core is a testament to the elegance of organic chemistry: a nucleophilic cyclocondensation of L-cysteine with a carbonyl compound (an aldehyde or a ketone)[2][5][6]. This reaction, while straightforward in principle, offers a gateway to a vast diversity of derivatives based on the choice of the carbonyl starting material.

Classical Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

This foundational method remains a staple in many research laboratories for its reliability and simplicity. The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The amine of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization, driven by the nucleophilic thiol group, to form the stable five-membered ring.

-

Dissolution of Reactants: Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water. To this, add sodium acetate (0.64 mmol) to neutralize the hydrochloride and free the amine group for reaction. In a separate flask, dissolve the desired aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

-

Reaction Initiation: Add the ethanolic aldehyde solution to the aqueous L-cysteine solution in a round-bottom flask.

-

Reaction Progression: Stir the mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: As the product forms, it will precipitate out of the solution. To enhance precipitation, the reaction vessel can be placed in an ice bath.

-

Purification: Collect the precipitate by suction filtration and wash it several times with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

General workflow for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Modern Advancements: Microwave-Assisted Synthesis

In the quest for more efficient and environmentally friendly synthetic methodologies, microwave-assisted synthesis has emerged as a powerful tool[9]. The rationale for using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating.

-

Reactant Preparation: In a round-bottom flask suitable for microwave synthesis, create a mixture of the starting thiosemicarbazone (e.g., 8.15 mmol) in toluene (150 mL).

-

Addition of Reagents: Slowly add a solution of chloroacetic acid (17.65 mmol) in toluene (50 mL) along with a few drops of triethylamine as a base.

-

Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate the mixture for a specified time and power (e.g., 1 hour at 360W).

-

Product Isolation and Purification: After irradiation, the resulting solid product is washed and can be recrystallized from a suitable solvent like methanol.

Workflow for microwave-assisted synthesis of thiazolidin-4-ones.

The Biological Significance: A Multifaceted Pharmacophore

The thiazolidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its diverse range of biological activities. This versatility stems from its role as a bioisostere for other cyclic amino acids and its ability to be readily derivatized at multiple positions, allowing for the fine-tuning of its pharmacological properties.

A Prodrug for L-Cysteine and Glutathione Replenishment

One of the most fundamental biological roles of many thiazolidine-4-carboxylic acid derivatives is their function as prodrugs of L-cysteine. L-cysteine is a crucial amino acid, but its direct administration is often hampered by its instability and potential for toxicity. By masking the reactive sulfhydryl group within the thiazolidine ring, these derivatives provide a more stable delivery system. Once inside the cell, the ring can undergo hydrolysis to release L-cysteine.

This released L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells[10][11][12]. The replenishment of intracellular GSH levels is a key mechanism by which these compounds exert their protective effects against oxidative stress, a pathological process implicated in a wide range of diseases.

Thiazolidine-4-carboxylic acid derivatives as L-cysteine prodrugs for glutathione synthesis.

Therapeutic Applications: A Broad Spectrum of Activity

The derivatization of the thiazolidine-4-carboxylic acid core has led to the discovery of compounds with a wide array of therapeutic applications.

The thiazolidinedione class of drugs, such as pioglitazone and rosiglitazone, are well-known for their insulin-sensitizing effects in the treatment of type 2 diabetes[5][6][7]. Their primary mechanism of action is the activation of the nuclear receptor PPARγ[5][6][13]. Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver[7][8]. More recent research has also explored thiazolidine-4-carboxylic acid derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, presenting another avenue for glycemic control[14].

Mechanism of action of thiazolidinediones as PPARγ agonists.

Certain derivatives have shown promise as antiviral agents, notably as inhibitors of influenza neuraminidase[15][16][17]. Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. By inhibiting this enzyme, these compounds can halt the spread of the virus[18][19][20]. The thiazolidine ring and its substituents can be designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, thereby acting as competitive inhibitors[19].

| Derivative/Compound | Virus | Target | IC50 (µM) | Reference |

| Compound 4f | Influenza A | Neuraminidase | 0.14 | [16] |

| Compound 1d | Avian Influenza Virus (H9N2) | Not specified | 3.47 | [21][22] |

| Compound 1c | Infectious Bronchitis Virus | Not specified | 4.10 | [21][22] |

The anticancer potential of thiazolidine derivatives is an area of intense research. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression[12][23]. Some derivatives have demonstrated the ability to inhibit tyrosine kinases, such as EGFR and VEGFR, which are often overactive in cancer cells[24]. Additionally, both PPARγ-dependent and -independent pathways have been implicated in their anticancer effects[24][25].

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HT-29 (Colon) | 0.073 | [11] |

| Compound 4 | A549 (Lung) | 0.35 | [11] |

| Compound 4 | MDA-MB-231 (Breast) | 3.10 | [11] |

| Compound 2 | HepG2 (Liver) | 0.24 | [11] |

| Compound 1 | MCF-7 (Breast) | 0.37 | [11] |

| Compound 28 | Various | 2.1 - 4.6 | [11] |

| Benzoimidazol-thiazolidinone 13a | HCT116 (Colorectal) | 0.05 | [8] |

Conclusion: A Scaffold of Enduring Promise

From its humble beginnings in fundamental chemical studies to its current status as a versatile pharmacophore, the journey of thiazolidine-4-carboxylic acid and its derivatives is a compelling narrative of scientific discovery. Its simple yet elegant core structure provides a foundation for a vast array of chemical modifications, leading to compounds with a broad spectrum of biological activities. The ability to function as a prodrug for L-cysteine and replenish cellular glutathione levels underpins its importance in combating oxidative stress. Furthermore, the development of derivatives with potent antidiabetic, antiviral, and anticancer properties highlights the enduring promise of this remarkable scaffold in the ongoing quest for new and effective therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of the intricate cellular signaling pathways deepens, the future of thiazolidine-4-carboxylic acid derivatives in medicinal chemistry appears brighter than ever.

References

-

Schubert, M.P. (1936). Compounds of thiol acids with aldehydes. Journal of Biological Chemistry, 114, 341-350. [Link]

-

Fujita, T., et al. (1983). Hypoglycemic activity of a new compound, 5-4-(1-methylcyclohexylmethoxy)benzyl-thiazolidine-2,4-dione (ADD-3878), in rats and mice. Arzneimittel-Forschung, 33(10), 1411-1416. [Link]

-

Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde on Cysteine. Journal of the American Chemical Society, 59(1), 200–206. [Link]

-

Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2156-2160. [Link]

-

Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

-

Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]

-

Brugarolas, J., et al. (1982). Thiazolidine-4-carboxylic acid, a selective drug against human cancers. Naturwissenschaften, 69(11), 553-554. [Link]

-

Rehman, S., et al. (2018). Observed and predicted values of IC50 for thiazolidine by using Eq.7. ResearchGate. [Link]

-

Cacciatore, I., et al. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules, 15(3), 1242-1264. [Link]

-

Brownlee, M. (2011). Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids 1,2. ACS Publications. [Link]

-

White Jr, J. R. (2014). A Brief History of the Development of Diabetes Medications. Diabetes Spectrum, 27(2), 82-86. [Link]

-

Khan, I., et al. (2018). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. Pakistan journal of pharmaceutical sciences, 31(5), 2031-2037. [Link]

-

Kaur, R., et al. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 12(16), 1525-1557. [Link]

-

Grabiec, K., et al. (2015). PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling. Journal of biomedical science, 22(1), 1-13. [Link]

-

Al-Ostoot, F. H., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. [Link]

- Google Patents. (1988). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

-

Kumar, R., et al. (2020). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Heliyon, 6(11), e05452. [Link]

-

Thiazolidine. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

-

Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers. [Link]

-

Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & medicinal chemistry, 21(7), 2156-2160. [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of medicinal chemistry, 27(5), 591-596. [Link]

-

Majed, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

-

Geetha, B., et al. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 12(3), 1063-1071. [Link]

-

Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. ResearchGate. [Link]

-

Thiazolidinedione. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

-

Rojas, A., et al. (2017). Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. Molbank, 2017(3), M948. [Link]

-

Fonseca, V. A. (2006). Thiazolidinediones: The case for early use. Diabetes care, 29(1), 154-158. [Link]

-

Singh, A., et al. (2022). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

- Google Patents. (2015). Preparation process of L-2-oxothiazolidine-4-carboxylic acid.

-

Huynh-Ba, T., et al. (2003). Generation of Thiols by Biotransformation of Cysteine−Aldehyde Conjugates with Baker's Yeast. Journal of Agricultural and Food Chemistry, 51(12), 3634-3638. [Link]

-

Taylor & Francis. (n.d.). Viral neuraminidase – Knowledge and References. Taylor & Francis Online. [Link]

-

Lebovitz, H. E., & Bonhomme, Y. (2020). Historical Development of Oral Antidiabetic Agents: The Era of Fortuitous Discovery. Frontiers of Diabetes, 29, 115-133. [Link]

-

JJMedicine. (2020, January 30). Neuraminidase Inhibitors: Mechanism of Action [Video]. YouTube. [Link]

-

Schubert, M. P. (1936). Compounds ofthiol acids with aldehydes. ResearchGate. [Link]

-

Bailey, C. J. (2022). The origins of type 2 diabetes medications. British Journal of Diabetes, 22(2), 112-120. [Link]

-

Asati, V., et al. (2018). Thiazolidinediones as antidiabetic agents: A critical review. Bioorganic chemistry, 77, 548-567. [Link]

-

ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. [Link]

-

dos Santos, G. G., et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Mini reviews in medicinal chemistry, 18(3), 209-220. [Link]

-

Al-Warhi, T., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Pharmaceuticals, 15(2), 154. [Link]

-

Choi, J. H., et al. (2011). PPARγ-Independent Antitumor Effects of Thiazolidinediones. PPAR research, 2011. [Link]

-

Spiegelman, B. M. (2013). PPARγ signaling and metabolism: the good, the bad and the future. Nature medicine, 19(5), 577-584. [Link]

-

ResearchGate. (n.d.). Mechanism of action of thiazolidinediones. PPARγ = peroxisome proliferator-activated receptor-gamma. [Link]

-

Al-Bayati, F. A., & Al-Amiery, A. A. (2012). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry, 1(1), 1-5. [Link]

- Google Patents. (2013). Method of synthesizing ergothioneine and analogs.

-

Abdellatif, K. R., et al. (2021). Thiazolidinedione-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1258-1271. [Link]

-

Frias, J. P. (2006). Thiazolidinediones: an in-depth study of their synthesis and application to medicinal chemistry in the treatment of diabetes mellitus. Chemistry & medicinal chemistry, 1(2), 1717-1731. [Link]

-

Khan, S. A., et al. (2024). New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. International Journal of Molecular Sciences, 25(10), 5439. [Link]

-

Amer, A. M., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]

-

Nagasawa, H. T., et al. (2008). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Journal of Experimental and Therapeutic Medicine, 1(2), 117-122. [Link]

-

Ghorab, M. M., et al. (2022). Thiazolidinediones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Molecules, 27(23), 8345. [Link]

-

Irie, K., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 64(12), 1735-1742. [Link]

-

Saad, S. S., et al. (2025). Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [Link]

-

Nanjan, M. J., et al. (2018). Thiazolidinediones as antidiabetic agents: A critical review. Bioorganic chemistry, 77, 548-567. [Link]

-

Basicmedical Key. (2017, July 12). Study—Neuraminidase Inhibitors and the Influenza Virus. [Link]

-

Singh, S., et al. (2020). Thiazolidinedione-independent activation of peroxisome proliferator-activated receptor γ is a potential target for diabetic macrovascular complications. Journal of diabetes investigation, 11(4), 838-847. [Link]

-

Kumar, S., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8157. [Link]

-

Rahman, A., et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Current pharmaceutical analysis, 19(3), 209-218. [Link]

-

Glutathione. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

-

Frontiers. (2023, March 3). Design, synthesis, antiviral activities of ferulic acid derivatives. [Link]

-

ResearchGate. (n.d.). A graph representing IC50 (µM) against (MCF-7) cell line at compounds.... [Link]

-

StatPearls. (2023). Thiazolidinediones. NCBI Bookshelf. [Link]

-

ResearchGate. (n.d.). (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential. [Link]

-

ACS Publications. (n.d.). Chemistry and biological activity of thiazolidinones. [Link]

-

Journal of Clinical Diabetes. (n.d.). History of the Development of Oral Antidiabetic Agents. [Link]

-

ACS Publications. (n.d.). l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia. [Link]

-

MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. [Link]

-

ResearchGate. (n.d.). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. [Link]

-

ResearchGate. (n.d.). (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. [Link]

-

Han, S., & Roman, J. (2008). Thiazolidinediones as anti-cancer agents. PPAR research, 2008. [Link]

-

Phadtare, S. B., et al. (2022). Sulphur Free Radical Reactivity of Thioproline and Crude Extracts of Parkia timoriana (DC.) Merr. [Link]

Sources

- 1. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]

- 2. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 3. Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives | Indian Journal of Advanced Chemistry (IJAC) [journals.latticescipub.com]

- 4. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pjps.pk [pjps.pk]

- 7. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. galaxypub.co [galaxypub.co]

- 9. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 19. Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid literature review

[1]

Executive Summary

This technical guide profiles 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid , a heterocyclic compound synthesized via the condensation of L-cysteine and 3,4-dimethoxybenzaldehyde (veratraldehyde). Functioning primarily as a "prodrug" for L-cysteine, this molecule is critical in oxidative stress research. It facilitates the intracellular delivery of cysteine—the rate-limiting precursor for Glutathione (GSH) synthesis—while the 3,4-dimethoxyphenyl moiety enhances lipophilicity and provides secondary radical scavenging capabilities. This guide details its synthesis, stereochemical considerations, biological mechanisms, and analytical characterization.[1]

Chemical Architecture & Synthesis[2]

Reaction Mechanism

The synthesis follows a classic nucleophilic heterocyclization pathway. The amine group of L-cysteine attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde to form a hemithioaminal intermediate, which dehydrates to an imine (Schiff base). The sulfhydryl group of the cysteine then performs an intramolecular nucleophilic attack on the imine carbon, closing the five-membered thiazolidine ring.

Synthesis Workflow

The following diagram illustrates the critical process flow for high-yield synthesis.

Figure 1: Step-by-step synthesis workflow for 2-substituted thiazolidine-4-carboxylic acid derivatives.

Experimental Protocol

Reagents: L-Cysteine Hydrochloride (0.1 mol), 3,4-Dimethoxybenzaldehyde (0.1 mol), Sodium Acetate (0.1 mol), Ethanol (95%), Distilled Water.

-

Solubilization: Dissolve 15.7 g of L-Cysteine HCl and 8.2 g of Sodium Acetate in 100 mL of distilled water. The acetate acts as a buffer to liberate the free amine.

-

Addition: Dissolve 16.6 g of 3,4-Dimethoxybenzaldehyde in 100 mL of ethanol. Add this dropwise to the cysteine solution with vigorous stirring.

-

Reaction: Stir the mixture at room temperature for 24 hours. Alternatively, reflux at 80°C for 3-5 hours to accelerate kinetics, though room temperature often yields higher stereochemical purity.

-

Isolation: Cool the mixture in an ice bath for 2 hours. A white to pale-yellow precipitate will form.

-

Purification: Filter the solid under vacuum. Wash three times with cold ethanol and twice with diethyl ether to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol/water (2:1) to obtain pure crystals.

Physicochemical Profiling

Stereochemistry

The reaction creates a new chiral center at position C2. Since L-cysteine (C4-R) is used, two diastereomers are possible:

-

(2R, 4R)-isomer (Cis): The aryl group at C2 and the carboxyl group at C4 are on the same side of the ring. This is typically the thermodynamically favored product due to steric hindrance minimization between the bulky aryl group and the carboxylate.

-

(2S, 4R)-isomer (Trans): The substituents are on opposite sides.

Note: In solution, thiazolidines can undergo ring-opening and re-closing (mutarotation), leading to an equilibrium mixture, although the solid state is usually a single isomer.

Solubility & Stability

-

Lipophilicity: The two methoxy groups significantly increase lipophilicity (LogP ~1.5) compared to unsubstituted thiazolidine-4-carboxylic acid (Thioproline), enhancing cell membrane permeability.

-

Stability: Stable in solid form. In aqueous solution, particularly at acidic pH, the equilibrium may shift back toward the open-chain imine or free aldehyde/cysteine components.

Biological Mechanism of Action

The "Prodrug" Mechanism

The primary utility of this compound is as a cysteine delivery system. Free cysteine is rapidly oxidized to cystine in the extracellular matrix and has poor transport kinetics. The thiazolidine ring protects the sulfhydryl group, allowing the molecule to enter the cell, where it is hydrolyzed to release cysteine.

Pathway Visualization

Figure 2: Intracellular activation pathway. The compound acts as a masked cysteine carrier.

Therapeutic Applications[2]

-

Antioxidant/Neuroprotection: By boosting intracellular GSH, it protects neurons from oxidative stress.

-

Anticancer Activity: Derivatives of this class have shown cytotoxicity against prostate (PC3) and melanoma cells. The mechanism involves modulation of Bcl-2 family proteins and potential inhibition of specific enzymes like tyrosinase.

-

Antimicrobial: The thiazolidine core disrupts bacterial cell wall synthesis precursors in specific strains.

Analytical Characterization

To validate the synthesis, the following spectroscopic data is standard for 2-aryl-thiazolidine-4-carboxylic acids.

Table 1: Expected NMR & IR Signals

| Technique | Signal / Shift | Assignment | Notes |

| 1H NMR | 5.50 - 5.80 ppm (s, 1H) | C2-H | Diagnostic singlet; shift varies with stereochemistry. |

| 1H NMR | 3.90 - 4.40 ppm (dd, 1H) | C4-H | Alpha-proton to carboxylic acid. |

| 1H NMR | 3.70 - 3.85 ppm (s, 6H) | -OCH3 | Two methoxy groups on the phenyl ring. |

| 1H NMR | 3.10 - 3.50 ppm (m, 2H) | C5-H2 | Methylene protons of the thiazolidine ring. |

| 1H NMR | 6.80 - 7.10 ppm (m, 3H) | Ar-H | Aromatic protons (Veratryl group). |

| IR | 3300 - 3450 cm⁻¹ | N-H | Secondary amine stretch. |

| IR | 2500 - 3000 cm⁻¹ | O-H | Broad carboxylic acid stretch.[2] |

| IR | 1680 - 1720 cm⁻¹ | C=O | Carbonyl stretching vibration.[2] |

| IR | 600 - 700 cm⁻¹ | C-S-C | Thioether linkage stretch. |

References

-

Synthesis and General Procedure: ChemicalBook. "2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid synthesis." (General procedure applicable to methoxy-substituted benzaldehydes).

-

Antioxidant & Biological Activity: Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." (Describes the SAR of methoxy-substituted thiazolidines).

-

Anticancer Mechanisms: National Institutes of Health (PMC). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents."[3] (Discusses the cytotoxicity of 2-aryl-thiazolidine derivatives).

-

Toxicity & Developmental Effects: SciELO. "Developmental Toxicity of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid in Zebrafish." (Provides toxicity profiles for closely related vanillin derivatives).

-

NMR Characterization Standards: ChemicalBook. "Thiazolidine-2-carboxylic acid 1H NMR Spectrum." (Reference for thiazolidine ring proton shifts).

Chemical Profiling and Spectroscopic Validation of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and synthesis workflow for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid .[1] This compound, a derivative of L-cysteine and veratraldehyde, represents a critical scaffold in medicinal chemistry, particularly in the development of penicillin-like antibiotics, antioxidants, and anticancer agents.[1] The following sections detail the synthesis mechanism, specific spectroscopic markers (NMR, IR, MS), and quality control protocols required for rigorous structural validation.

Synthesis & Reaction Mechanism

The formation of the thiazolidine ring occurs via a condensation reaction between L-Cysteine (aminothiol) and 3,4-Dimethoxybenzaldehyde (veratraldehyde).[1] This reaction proceeds through an imine intermediate followed by an intramolecular nucleophilic attack by the sulfur atom.

Experimental Protocol

-

Reagents: L-Cysteine hydrochloride (1.0 eq), 3,4-Dimethoxybenzaldehyde (1.0 eq), Sodium Acetate (1.2 eq), Ethanol/Water (1:1 v/v).[1]

-

Procedure:

-

Dissolve L-cysteine HCl and sodium acetate in distilled water.

-

Dissolve 3,4-dimethoxybenzaldehyde in ethanol.

-

Add the aldehyde solution dropwise to the cysteine solution with vigorous stirring.

-

Reflux the mixture at 60–70°C for 4–6 hours (or stir overnight at room temperature for higher stereoselectivity).

-

Cool the reaction mixture in an ice bath. The product precipitates as a white/off-white solid.

-

Filter, wash with cold ethanol and diethyl ether, and dry under vacuum.

-

Reaction Pathway Diagram

The following diagram illustrates the condensation and cyclization pathway.

Figure 1: Step-wise synthesis pathway from linear precursors to the heterocyclic thiazolidine core.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the product from the starting aldehyde and verifying the closure of the thiazolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the carboxylic acid and the secondary amine, while confirming the absence of the aldehyde carbonyl peak (~1680 cm⁻¹ for conjugated aldehydes) if the reaction is complete.[1]

Table 1: Characteristic IR Absorptions (KBr Pellet)

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |

| O-H (Acid) | 2500 – 3300 | Stretching (Broad) | Characteristic "hump" overlapping C-H region; confirms -COOH.[1] |

| N-H | 3300 – 3450 | Stretching | Secondary amine of the thiazolidine ring. |

| C-H (Aliphatic) | 2830 – 2960 | Stretching | Methoxy (-OCH₃) and ring CH/CH₂ groups.[1] |

| C=O (Acid) | 1700 – 1740 | Stretching | Carbonyl of the carboxylic acid.[1] Distinct from aldehyde C=O. |

| C=C (Ar) | 1590 – 1610 | Stretching | Aromatic ring skeletal vibrations.[1] |

| C-O-C | 1230 – 1270 | Stretching | Aryl alkyl ether (Methoxy groups).[1] |

| C-S-C | 600 – 700 | Stretching | Thiazolidine ring thioether linkage.[1] |

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the definitive tool for structural proof.[1] The most critical signal is the C2-H proton , which appears as a singlet (or doublet) in the 5.0–6.0 ppm range, confirming ring closure.[1]

-

Solvent: DMSO-d₆ or Acetone-d₆ (due to solubility of the zwitterionic amino acid core).

-

Stereochemistry: The reaction typically yields a mixture of diastereomers (cis/trans), but the 2,4-cis isomer is often thermodynamically favored and predominates in the precipitate.[1]

Table 2: Representative ¹H NMR Data (DMSO-d₆, 400 MHz)

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H | 6.80 – 7.10 | Multiplet | 3H | Aromatic protons of the 3,4-dimethoxyphenyl group. |

| C2-H | 5.45 – 5.75 | Singlet (or d) | 1H | Critical Diagnostic: Benzylic proton at the chiral center created by ring closure.[1] |

| C4-H | 3.90 – 4.30 | dd or m | 1H | Alpha-proton to the carboxylic acid; chemical shift varies by stereochemistry. |

| -OCH₃ | 3.70 – 3.80 | Singlets (x2) | 6H | Two distinct or overlapping singlets for the 3- and 4-methoxy groups. |

| C5-H | 3.00 – 3.40 | Multiplets | 2H | Diastereotopic methylene protons adjacent to Sulfur. |

| -COOH | 12.00 – 13.00 | Broad Singlet | 1H | Acidic proton (often exchanged/invisible if D₂O is used).[1][2] |

Mass Spectrometry (MS)[1]

-

Molecular Formula: C₁₂H₁₅NO₄S[1]

-

Molecular Weight: 269.32 g/mol [1]

-

Ionization Mode: ESI (+) or EI.

-

Key Peaks:

-

[M+H]⁺: m/z ~270.1 (Base peak in ESI).

-

[M-COOH]⁺: Loss of carboxylic acid group (decarboxylation is common in these derivatives).[1]

-

Fragment m/z ~165: 3,4-dimethoxybenzyl cation (cleavage of the C2-N bond).

-

Structural Validation Logic

To ensure the synthesized compound is the target thiazolidine and not an open-chain imine or unreacted mixture, follow this validation logic.

Figure 2: Decision tree for spectroscopic validation of thiazolidine ring closure.

References

-

Soares, M. I. L., et al. (2013).[1][3] "Synthesis and cytotoxicity of 2-arylthiazolidine-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 60, 254-262.[1][3] Link[1]

-

Naz, R., et al. (2013).[1] "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, 26(5), 929-934.[1] Link

-

Guzman, A., et al. (2024).[1] "IR Spectra for Carboxylic Acid | Detailed Guide." Echemi Analytical Guides. Link

-

Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link[1]

Sources

Technical Whitepaper: Structural Characterization and Synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Executive Summary

The compound 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid represents a significant scaffold in medicinal chemistry, belonging to the class of thiazolidine-4-carboxylic acid derivatives (thioprolines). Formed via the cyclocondensation of L-cysteine with 3,4-dimethoxybenzaldehyde (veratraldehyde), this molecule exhibits pleiotropic biological activities, including tyrosinase inhibition, antioxidant capacity, and potential cytotoxicity against specific cancer cell lines (e.g., MCF-7).

This technical guide provides a rigorous analysis of its molecular identity, a validated synthesis protocol, mechanistic insights, and therapeutic profiling.

Molecular Identity & Physicochemical Profile[1][2]

The core structure consists of a thiazolidine ring substituted at the C2 position with a veratryl group. The presence of the carboxylic acid at C4 (inherited from L-cysteine) imparts amphoteric character and solubility in polar organic solvents.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

| Common Name | 2-(3,4-dimethoxyphenyl)thioproline |

| Molecular Formula | C₁₂H₁₅NO₄S |

| Molecular Weight | 269.32 g/mol |

| CAS Registry Number | 72678-92-3 |

| Chiral Centers | C4 (Fixed R from L-Cys); C2 (Variable R/S) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 162–165 °C (Decomposition) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| LogP (Predicted) | ~0.9 (Lipophilic/Hydrophilic balance) |

Synthetic Pathway & Protocol

The synthesis relies on a Knoevenagel-type heterocyclization (specifically a condensation-cyclization) between an aminothiol and an aldehyde. This reaction is generally diastereoselective, often favoring the cis-isomer (2R,4R) due to thermodynamic stability, though mixtures occur.

Reaction Mechanism

The mechanism proceeds via the formation of a hemithioacetal intermediate followed by ring closure, or alternatively via a Schiff base (imine) intermediate which then undergoes intramolecular nucleophilic attack by the sulfur atom.

Figure 1: Mechanistic pathway of thiazolidine ring formation.

Experimental Protocol

Reagents:

-

L-Cysteine Hydrochloride (

) -

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Sodium Acetate (

) – Acts as a buffer to release the free amine. -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation of Cysteine Solution: Dissolve 10 mmol (1.57 g) of L-cysteine hydrochloride in 10 mL of distilled water. Add 12 mmol (0.98 g) of sodium acetate to neutralize the hydrochloride salt. Stir until clear.

-

Preparation of Aldehyde Solution: Dissolve 10 mmol (1.66 g) of 3,4-dimethoxybenzaldehyde in 10 mL of 95% ethanol.

-

Condensation: Slowly add the aldehyde solution to the cysteine solution dropwise under vigorous stirring at room temperature (25°C).

-

Reaction Duration: Continue stirring for 6–12 hours. A white precipitate will gradually form as the thiazolidine product is less soluble than the reactants.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether to remove unreacted aldehyde. Recrystallize from hot aqueous ethanol if necessary.

-

Drying: Dry the product in a vacuum desiccator over

or

Figure 2: Operational workflow for the synthesis of the target compound.

Structural Characterization (Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( -NMR, 300 MHz, DMSO- )

- 12.0-13.0 ppm (s, 1H): Carboxylic acid -OH (broad, exchangeable).

- 6.8-7.1 ppm (m, 3H): Aromatic protons (veratryl ring).

- 5.4-5.7 ppm (s/d, 1H): C2-H (Thiazolidine ring). Note: This peak is diagnostic. The chemical shift varies slightly between cis/trans isomers.

- 3.9-4.2 ppm (m, 1H): C4-H (Alpha-proton adjacent to COOH).

-

3.7-3.8 ppm (s, 6H): Methoxy groups (

- 3.0-3.5 ppm (m, 2H): C5-H (Methylene protons of the ring).

Infrared Spectroscopy (FT-IR)[2]

-

3400–3200 cm⁻¹: N-H stretching (secondary amine).

-

2800–3000 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

1700–1720 cm⁻¹: C=O stretching (carboxylic acid).

-

1250 cm⁻¹: C-O-C stretching (aryl alkyl ether).

Therapeutic Potential & Applications[3][5][6][7]

Antioxidant Activity

The thiazolidine ring acts as a masked thiol. Under oxidative stress, the ring can open or oxidize, scavenging reactive oxygen species (ROS). The 3,4-dimethoxy substitution enhances the electron-donating capability of the aromatic ring, potentially stabilizing radical intermediates [1].

Anticancer Properties

Derivatives of thiazolidine-4-carboxylic acid have shown cytotoxicity against breast cancer (MCF-7) and prostate cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways. However, the specific potency of the 3,4-dimethoxy derivative is often compared against 3,4,5-trimethoxy analogs, with the latter sometimes showing higher efficacy [2].

Tyrosinase Inhibition

This scaffold is investigated for the treatment of hyperpigmentation. The carboxylic acid moiety can chelate copper ions at the active site of tyrosinase, while the aromatic ring mimics the tyrosine substrate [3].

Safety & Toxicity Considerations

While thiazolidine-4-carboxylic acid is a known hepatoprotective agent, specific derivatives carry toxicity risks.

-

Zebrafish Models: Studies on the related (4S)-2-(4-hydroxy-3-methoxyphenyl) analog indicated potential for vacuolization in hepatocytes and Leydig cells, suggesting that high concentrations may be cytotoxic to healthy non-target tissues [4].

-

Handling: Standard PPE (gloves, goggles) is required. The compound may cause skin and eye irritation (H315, H319).

References

-

Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pak. J. Pharm. Sci., vol. 29, no. 6, 2016. Link

-

Nano Bio Letters. "Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity." Nano Bio Lett., 2022.[1] Link

-

National Institutes of Health (PMC). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." Int. J. Mol. Sci., 2021.[2][3] Link

-

Agricultural Research, Education and Extension Organization. "Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular tissue." Iranian Journal of Fisheries Sciences, 2024.[4][5] Link

-

PubChem. "2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CID 327596)." National Library of Medicine. Link

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chegg.com [chegg.com]

- 4. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

Methodological & Application

Application Note: NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid Derivatives

Executive Summary

The 2-aryl-1,3-thiazolidine-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the condensation of L-cysteine with 3,4-dimethoxybenzaldehyde (veratraldehyde) introduces a new chiral center at C2, resulting in a mixture of diastereomers: (2R,4R) and (2S,4R) .[1][2]

Accurate characterization of these isomers is non-trivial due to rapid epimerization in solution and the presence of rotamers in N-acylated derivatives.[2] This guide provides a definitive NMR protocol to distinguish diastereomers, assign stereochemistry via NOE, and validate sample integrity.

Structural Context & Stereochemical Challenges

The Molecule

The core structure consists of a thiazolidine ring substituted at C2 with a 3,4-dimethoxyphenyl group and at C4 with a carboxylic acid.[1]

-

Fixed Center: C4 is (R)-configured (derived from L-cysteine).[1][2][3][4]

-

Variable Center: C2 is formed during cyclization, leading to epimers.[1][2]

-

Nomenclature:

The Analytical Problem

-

Diastereomeric Mixtures: The synthesis typically yields a thermodynamic mixture (often ~60:40 to 80:20 ratios depending on solvent).[1][2]

-

Epimerization: The C2 proton is acidic; in protic or basic solvents, the ring opens and closes, equilibrating the isomers.[1][2]

-

Rotamers: If the nitrogen is acylated (e.g., N-acetyl), the amide bond restricted rotation doubles the number of signals in the NMR spectrum.[1][2]

Experimental Protocols

Synthesis (Standardized for Reproducibility)

To ensure a consistent sample for NMR analysis, follow this condensation protocol which minimizes side products.

-

Reagents: L-Cysteine hydrochloride (1 eq), 3,4-Dimethoxybenzaldehyde (1 eq), Sodium Acetate (0.8 eq).[1][2]

-

Procedure:

-

Dissolve L-cysteine and NaOAc in water.[2]

-

Add aldehyde dissolved in ethanol.

-

Stir at room temperature for 6–12 hours.

-

Critical Step: The product precipitates. Filter and wash with cold ethanol.[1] Do not recrystallize from boiling methanol if checking kinetic ratio, as this alters the diastereomeric balance.

-

NMR Sample Preparation

Proper sample preparation is vital to prevent in-tube epimerization.[2]

-

Solvent Choice: DMSO-d6 is the gold standard.[2]

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube.

-

Temperature: Run at 298 K (25°C).

1H NMR Analysis Strategy

The "Fingerprint" Signals

The distinction between isomers relies on the chemical shifts of H-2 and H-4.[1]

| Position | Signal Type | Approx. Shift (Major Isomer) | Approx. Shift (Minor Isomer) | Mechanistic Insight |

| H-2 | Singlet (s) | 5.30 – 5.45 ppm | 5.55 – 5.70 ppm | The benzylic proton.[1][2] Its position is heavily influenced by the shielding cone of the C4-carboxyl group.[1] |

| H-4 | Doublet of Doublets (dd) | 4.20 – 4.40 ppm | 3.80 – 4.00 ppm | The alpha-proton.[2] Coupling to H-5a/b ( |

| OMe | Singlets (s) | 3.70 – 3.80 ppm | 3.70 – 3.80 ppm | Usually overlapping; integration must sum to 6H. |

| H-5a/b | Multiplets | 3.00 – 3.50 ppm | 3.00 – 3.50 ppm | Diastereotopic methylene protons.[1][2] Often obscured by water/DMSO peaks.[1][2] |

*Note: Shifts vary by concentration and exact solvent water content.[1] The relative difference (Minor H-2 is downfield of Major H-2) is constant.[1][2]

Distinguishing Cis vs. Trans (The NOE Protocol)

You cannot rely solely on

The Logic:

-

Scenario A (Cis-Substituents): The C2-Aryl and C4-COOH are on the same side.[1][2] Therefore, H-2 and H-4 are on opposite sides (trans-protons) .[1][2]

-

Result:Weak or No NOE between H-2 and H-4.[1]

-

-

Scenario B (Trans-Substituents): The C2-Aryl and C4-COOH are on opposite sides.[1][2] Therefore, H-2 and H-4 are on the same side (cis-protons) .[1][2]

-

Result:Strong NOE between H-2 and H-4.[1]

-

Experimental Setup (1D NOE or 2D NOESY):

-

Irradiate the H-2 singlet.

-

Observe the H-4 region.

-

Interpretation: If H-4 enhancement is >2%, H-2 and H-4 are cis to each other (meaning the Isomer is Trans-substituted).[1][2]

Visualization of Analytical Workflow

Figure 1: Decision tree for the stereochemical assignment of thiazolidine-4-carboxylic acid derivatives.

Advanced Troubleshooting: N-Acyl Derivatives

If you derivatize the nitrogen (e.g., to make an amide), the spectrum becomes more complex.[1][2]

Rotamers

Due to the partial double bond character of the N-CO bond, N-acyl thiazolidines exist as syn and anti rotamers.[1]

-

Observation: You may see four sets of signals (2 Diastereomers

2 Rotamers).[1][2] -

Validation: Run Variable Temperature (VT) NMR.

13C NMR Validation

Use 13C NMR to confirm the number of species.[1]

-

C-2 Carbon: Appears around 65–70 ppm.[2]

-

Protocol: Collect 1024 scans minimum due to the low sensitivity of the quaternary carbons and the splitting of signal intensity between isomers.[1]

References

-

Synthesis and Cytotoxicity: Gududuru, V., et al. "Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer."[1][2] Bioorganic & Medicinal Chemistry Letters, 2004.[1][2]

-

Stereochemical Assignment: Hamama, W.S., et al. "New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids."[1] Arkivoc, 2016.[1][2]

-

Antioxidant Activity & NMR Data: Khan, S., et al. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential."[1][2][5] Pakistan Journal of Pharmaceutical Sciences, 2016.[1][2]

-

Cis/Trans Platinum Complexes (Analogous NMR Logic): Zhao, Y., et al. "Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes."[1][2] Inorganic Chemistry, 2013.[1][2]

-

General Thiazolidine Review: Jain, A.K., et al. "Recent developments and biological activities of thiazolidinone derivatives: A review."[1][2] Bioorganic & Medicinal Chemistry, 2012.[1][2][6]

Sources

- 1. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. ijnrd.org [ijnrd.org]

using 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in drug design

Application Note: 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid as a Dual-Action Scaffold in Drug Design

Executive Summary

This guide details the synthesis, characterization, and biological application of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (hereafter referred to as DMP-TCA ). As a derivative of the thiazolidine-4-carboxylic acid core, DMP-TCA represents a privileged scaffold in medicinal chemistry. Its structural integration of a lipophilic 3,4-dimethoxyphenyl moiety with a polar thiazolidine ring confers unique physicochemical properties, making it a high-value lead compound for anticancer (pro-apoptotic) and antioxidant (radical scavenging) drug development.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): As a core scaffold for generating antiproliferative agents.

-

Oxidative Stress Modulation: Investigation of reactive oxygen species (ROS) scavenging capabilities.

-

Antimicrobial Research: Inhibition of bacterial cell wall synthesis enzymes (e.g., MurB).

Chemical Synthesis & Characterization

The synthesis of DMP-TCA follows a biomimetic condensation reaction between L-cysteine and 3,4-dimethoxybenzaldehyde (Veratraldehyde). This pathway is favored for its "Green Chemistry" attributes: high atom economy, aqueous solvent systems, and ambient reaction conditions.

Protocol 1: Biomimetic Synthesis of DMP-TCA

Reagents:

-

L-Cysteine hydrochloride (CAS: 52-89-1)

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (CAS: 120-14-9)

-

Sodium Acetate (anhydrous)

-

Solvents: Ethanol (99%), Deionized Water

Step-by-Step Methodology:

-

Preparation of L-Cysteine Solution: Dissolve 10 mmol (1.57 g) of L-cysteine hydrochloride in 10 mL of deionized water. Add 12 mmol (0.98 g) of sodium acetate to buffer the solution, neutralizing the hydrochloride salt to release the free nucleophilic amine. Stir until clear.

-

Aldehyde Addition: Dissolve 10 mmol (1.66 g) of 3,4-dimethoxybenzaldehyde in 10 mL of ethanol. Add this solution dropwise to the aqueous L-cysteine solution under vigorous stirring.

-

Note: The reaction is slightly exothermic. No external heating is required.

-

-

Cyclization: Seal the reaction vessel and stir at room temperature (20–25°C) for 12–24 hours. The mixture will gradually become turbid as the thiazolidine product precipitates.

-

Isolation & Purification:

-

Filter the white precipitate using a Buchner funnel.

-

Wash the cake three times with cold ethanol/water (1:1 v/v) to remove unreacted aldehyde.

-

Wash once with diethyl ether to remove residual moisture and lipophilic impurities.

-

Recrystallization: Recrystallize from hot 50% ethanol if higher purity (>98%) is required.

-

-

Characterization Checkpoint:

-

Yield: Expect 70–90%.

-

Melting Point: 160–165°C (decomposes).

-

Stereochemistry: The product exists as a mixture of diastereomers (cis/trans at C2/C4).[1] In DMSO solution, equilibrium may shift.

-

Synthesis Workflow Diagram:

Caption: One-pot biomimetic synthesis of DMP-TCA via condensation and cyclization.

Biological Application: Anticancer Drug Design

DMP-TCA acts as a bioisostere of proline, capable of disrupting protein-protein interactions or inhibiting enzymes involved in cell proliferation. The 3,4-dimethoxy motif is critical; it mimics the pharmacophore found in potent cytotoxic agents like combretastatin, enhancing tubulin binding or redox modulation.

Mechanism of Action

-

Apoptosis Induction: DMP-TCA derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic) proteins.

-

Redox Modulation: The thiazolidine ring can act as a radical scavenger, but at high intracellular concentrations, it may disrupt mitochondrial redox homeostasis in cancer cells, leading to ROS-mediated cell death.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Target Cells: MCF-7 (Breast Adenocarcinoma), PC-3 (Prostate Carcinoma). Control: Normal Fibroblasts (e.g., MRC-5) to determine selectivity index.

Methodology:

-

Stock Preparation: Dissolve DMP-TCA in dimethyl sulfoxide (DMSO) to create a 100 mM stock.

-

Critical: Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.

-

-

Seeding: Seed cancer cells in 96-well plates at a density of

cells/well in DMEM media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. -

Treatment: Treat cells with serial dilutions of DMP-TCA (e.g., 1 µM to 100 µM).

-

Positive Control:[2] Doxorubicin or Cisplatin.

-

Negative Control: 0.5% DMSO in media.

-

-

Incubation & Readout: Incubate for 48 hours. Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

-

Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Comparative Activity Data (Reference Ranges):

| Compound Variant | R-Group (C2 Position) | IC50 (MCF-7) | IC50 (PC-3) | Mechanism Note |

| DMP-TCA | 3,4-Dimethoxyphenyl | 15 - 25 µM | 12 - 20 µM | Apoptosis/ROS |

| Analog A | Phenyl (Unsubstituted) | > 50 µM | > 50 µM | Low Lipophilicity |